![molecular formula C12H12N2OS2 B3002855 5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 749920-23-8](/img/structure/B3002855.png)
5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound composed of sulfur, nitrogen, oxygen, and carbon atoms. It is an organic compound that has been studied extensively for its potential applications in scientific research. This compound has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant properties.
Scientific Research Applications
Synthesis and Biological Activities
5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is part of a broader class of compounds known for their diverse synthesis methods and significant biological activities. Research has shown that thieno[2,3-d]pyrimidin-4-one derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties (Bassyouni & Fathalla, 2013). Additionally, thieno[2,3-d]pyrimidines have been explored for their antitumor activities. For instance, certain derivatives have displayed potent anticancer activity, comparable to that of established chemotherapy drugs, against human cancer cell lines (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-Inflammatory Applications
Thieno[2,3-d]pyrimidine derivatives also play a significant role in antimicrobial and anti-inflammatory applications. They have shown remarkable activity against various fungi and bacteria, and their structural modification can enhance these properties (Hafez et al., 2016). Moreover, a series of these compounds have been tested and confirmed as effective antimicrobial and anti-inflammatory agents, highlighting their potential in therapeutic applications (Tolba et al., 2018).
Inhibitors in Cancer Therapy
Further research into thieno[2,3-d]pyrimidin-4-ones has led to the discovery of novel inhibitors for cyclin-dependent kinase 4 (CDK4), a protein involved in cell cycle regulation. These inhibitors are potentially significant in cancer therapy due to their influence on cell cycle progression and tumor growth (Horiuchi et al., 2009).
Potential in Antifungal Therapy
In the realm of antifungal therapy, thieno[2,3-d]pyrimidin-4(3H)-thiones have been identified as effective agents. These compounds demonstrated significant activity against various fungal strains, comparable to established antifungal drugs (Bari & Haswani, 2017).
Mechanism of Action
Target of Action
Similar pyridopyrimidine derivatives have been reported to inhibit dihydrofolate reductase (dhfr), some kinases, such as the tyrosine-protein kinase transforming protein abl or map kinases, and the biotin carboxylase .
Mode of Action
It’s worth noting that pyridopyrimidine drugs are known to inhibit dhfr with high affinity, thereby reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This leads to a halt in the synthesis of RNA and DNA, causing cell death .
Biochemical Pathways
The inhibition of dhfr by similar pyridopyrimidine drugs leads to a reduction in the synthesis of pyrimidine and purine, which are essential components of rna and dna . This disruption in nucleotide synthesis can have downstream effects on various cellular processes, including cell division and growth .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may be well absorbed and distributed throughout the body, metabolized by the liver, and excreted through the kidneys .
Result of Action
The inhibition of dhfr by similar pyridopyrimidine drugs leads to a halt in the synthesis of rna and dna, causing cell death . This can have significant effects on rapidly dividing cells, such as cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of similar compounds .
properties
IUPAC Name |
5-cyclopropyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS2/c1-2-5-14-11(15)9-8(7-3-4-7)6-17-10(9)13-12(14)16/h2,6-7H,1,3-5H2,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFOSCDGBOIVOJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC=C2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-cyclopropyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one |
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